Boron trifluoride ethylamine

描述

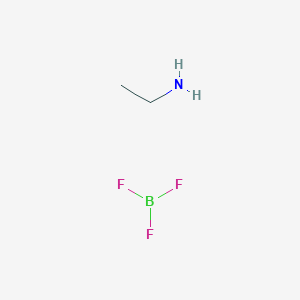

Boron trifluoride ethylamine is a chemical compound with the molecular formula C2H6BF3N . It is a complex formed between boron trifluoride and ethylamine. This compound is known for its use as a curing agent for epoxy resins and as a catalyst in various chemical reactions .

准备方法

Synthetic Routes and Reaction Conditions

Boron trifluoride ethylamine can be synthesized by mixing ethylamine with boron trifluoride. The reaction typically involves the following steps :

Mixing Monoethylamine with Chloromethane: Monoethylamine is mixed with chloromethane to obtain a monoethylamine solution.

Addition of Boron Trifluoride: Boron trifluoride is then added to the monoethylamine solution, leading to the formation of the this compound complex.

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process ensures high purity and involves washing the product with a mixed solution of chloroform and acetone to remove impurities .

化学反应分析

Types of Reactions

Boron trifluoride ethylamine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the ethylamine group is replaced by other functional groups.

Complexation Reactions: It forms complexes with other chemical species, particularly in the presence of Lewis bases.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Epoxy Resins: Used in curing reactions.

Chloromethane and Chloroform: Used in the preparation and purification processes.

Major Products Formed

The major products formed from reactions involving this compound include cured epoxy resins and various boron-containing complexes .

科学研究应用

Chemical Properties and Characteristics

- Empirical Formula : C₂H₇BF₃N

- Molecular Weight : 112.89 g/mol

- Appearance : White to off-white crystalline solid

- Melting Point : 85-95 °C

- Boiling Point : 148 °C at 1 mmHg

- Density : 1.38 g/cm³

Polymer Chemistry

Boron trifluoride ethylamine serves as an effective catalyst in the curing of epoxy resins. Its ability to facilitate rapid curing processes is crucial in industries where time efficiency is paramount.

Advantages:

- Rapid Curing : Significantly reduces curing times compared to traditional catalysts, enhancing productivity.

- Thermal Stability : Exhibits remarkable stability at elevated temperatures, allowing for efficient curing processes in demanding environments.

| Property | Value |

|---|---|

| Curing Time Reduction | Up to 50% faster |

| Optimal Temperature Range | Above 150 °C |

Pharmaceutical Applications

In the pharmaceutical sector, this compound is utilized in the synthesis of various medicinal compounds. Its role as a Lewis acid allows it to facilitate reactions that are essential for drug development.

Case Study:

A study demonstrated its effectiveness in synthesizing boron-containing pharmaceuticals, which are being explored for their potential in targeted therapies, such as boron neutron capture therapy (BNCT) for cancer treatment.

Organic Synthesis

This compound is employed as a reagent in organic synthesis, particularly in reactions requiring Lewis acids. It catalyzes several important chemical transformations, including:

- Acylation

- Alkylation

- Esterification

- Dehydration

These reactions are critical for the development of complex organic molecules used in various applications ranging from agrochemicals to advanced materials.

Materials Science

The compound is also pivotal in the development of advanced materials, particularly those requiring enhanced mechanical properties and thermal resistance. Its use in epoxy formulations contributes to the production of high-performance composites utilized in aerospace and automotive industries.

Performance Metrics:

- Tensile Strength Improvement : Composites cured with BF3·C2H5NH2 exhibit tensile strength increases of up to 30% compared to those cured with traditional agents.

- Thermal Resistance : Enhanced thermal stability allows materials to withstand higher operational temperatures without degradation.

作用机制

The mechanism of action of boron trifluoride ethylamine involves its ability to act as a Lewis acid. It can accept electron pairs from Lewis bases, facilitating various chemical reactions. The molecular targets and pathways involved include the activation of epoxy groups in resins and the stabilization of reactive intermediates in organic synthesis .

相似化合物的比较

Similar Compounds

- Boron trifluoride diethyl etherate

- Boron trifluoride tetrahydrofuran complex

- Boron trifluoride acetic acid complex

- Borane triethylamine complex

Uniqueness

Boron trifluoride ethylamine is unique due to its specific reactivity and stability. Unlike other boron trifluoride complexes, it forms a stable complex with ethylamine, making it particularly useful in curing epoxy resins and as a catalyst in various chemical reactions .

生物活性

Boron trifluoride ethylamine (BF3·EtNH2) is a Lewis acid complex that plays a significant role in various chemical and biological applications. This compound is formed from the reaction of boron trifluoride (BF3) with ethylamine and is primarily utilized as a catalyst in organic synthesis, particularly in the curing of epoxy resins. Its biological activity has garnered attention due to its potential applications in medicinal chemistry and enzyme studies.

This compound has the molecular formula C₂H₆BF₃N. It acts as a latent curing agent for epoxy resins, facilitating the formation of rigid materials through cross-linking reactions. The mechanism involves the formation of a strong complex with amines, which alters their reactivity and initiates curing processes under specific conditions, such as elevated temperature and humidity.

| Property | Value |

|---|---|

| Molecular Formula | C₂H₆BF₃N |

| Molecular Weight | 133.83 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 61 °C |

| Density | 1.03 g/cm³ |

Enzyme Mechanisms and Protein Interactions

This compound is employed in biochemical research to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with various biomolecules makes it a useful tool in understanding catalytic processes and molecular recognition .

Potential Antimicrobial Activity

Recent studies indicate that boron-containing compounds, including BF3·EtNH2, exhibit antimicrobial properties, particularly against Gram-negative bacteria. This activity is attributed to the ability of boron complexes to disrupt bacterial cell membranes or inhibit essential enzymatic functions .

Study on Acridone Synthesis

A notable application of this compound was demonstrated in a study focusing on microwave-assisted synthesis of acridones, which are known for their biological activities, including antimalarial properties. The use of BF3·EtNH2 as a catalyst led to high yields of acridones under solvent-free conditions, showcasing its efficiency in synthesizing biologically active compounds .

Toxicity and Safety Considerations

Despite its utility, this compound poses certain health risks. It is corrosive and can cause severe irritation upon contact with skin or respiratory pathways. Chronic exposure has been linked to dental fluorosis due to fluoride accumulation in bones . Therefore, appropriate safety measures must be taken when handling this compound.

属性

IUPAC Name |

ethanamine;trifluoroborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.BF3/c1-2-3;2-1(3)4/h2-3H2,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVIRCVIXCMTPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7BF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052497 | |

| Record name | Ethylamine-boron trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75-23-0 | |

| Record name | Boron, (ethanamine)trifluoro-, (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron, (ethanamine)trifluoro-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylamine-boron trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: BF3EA acts as a latent catalyst in epoxy systems, meaning it requires activation, typically by heat, to initiate the curing process. Upon activation, it interacts with epoxy groups, facilitating their ring-opening and subsequent reaction with curing agents like diaminodiphenylsulfone (DDS) [, ]. This catalytic action promotes crosslinking, leading to the formation of a rigid, thermoset network [, , ].

A: Yes, the presence of certain materials can significantly influence BF3EA's catalytic activity. For instance, in carbon fiber-reinforced epoxy composites, the oxidized surface of carbon fibers can interact with BF3EA. In humid environments, this interaction can lead to catalyst degradation and curing retardation []. Conversely, under low humidity, the acidic carbon fiber surface can activate BF3EA, accelerating epoxy consumption [].

A: Increasing the concentration of BF3EA generally leads to a faster curing reaction [, ]. This is because a higher concentration of catalyst molecules enhances the rate of epoxy ring-opening and subsequent crosslinking reactions with the curing agent.

A: BF3EA can influence the phase separation morphology in epoxy blends. A faster cure reaction, often facilitated by higher BF3EA concentrations, tends to result in smaller domain sizes within the cured material [, ]. This is because the rapid crosslinking "freezes" the phase separation at an earlier stage, preventing further growth of domains.

A: BF3EA is also employed as a curing agent in polyaniline-graphite composite conductive coatings []. In this context, it helps enhance the adhesion of the coating to the substrate and improves its hardness.

A: Yes, research suggests that BF3EA is particularly beneficial in formulations containing expansive monomers []. These monomers can cause significant shrinkage during curing, potentially weakening the final material. Studies have shown that using BF3EA as a catalyst in these systems can help minimize volume shrinkage, ultimately leading to improved strength and service life [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。